

The Versatility of 4-Amino-3-nitrobenzaldehyde: A Technical Guide to its Applications

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Compound of Interest

Compound Name: 4-Amino-3-nitrobenzaldehyde

Cat. No.: B1281796

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An in-depth exploration of the synthesis, biological activity, and material science applications of **4-Amino-3-nitrobenzaldehyde** and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive review of its key applications and experimental protocols.

Introduction

4-Amino-3-nitrobenzaldehyde is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique molecular architecture, featuring an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group, provides multiple reactive sites for the synthesis of a diverse range of derivatives. This technical guide delves into the core applications of **4-Amino-3-nitrobenzaldehyde**, with a focus on its utility in the development of azo dyes, Schiff bases with potential therapeutic properties, and advanced drug delivery systems. The strategic placement of the amino and nitro groups on the benzaldehyde ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor in medicinal chemistry and materials science. This guide will provide a detailed overview of the key literature, presenting quantitative data, experimental methodologies, and visual workflows to facilitate further research and development in these fields.

Physicochemical Properties of 4-Amino-3-nitrobenzaldehyde

A summary of the key physicochemical properties of **4-Amino-3-nitrobenzaldehyde** is presented in the table below.

Property	Value
CAS Number	51818-99-6
Molecular Formula	C ₇ H ₆ N ₂ O ₃
Molecular Weight	166.14 g/mol
Appearance	Yellow to orange crystalline powder
Melting Point	191-192 °C
Solubility	Soluble in ethanol and water

Core Applications of 4-Amino-3-nitrobenzaldehyde

Synthesis of Azo Dyes

4-Amino-3-nitrobenzaldehyde is a key precursor in the synthesis of azo dyes, which are widely used in the textile industry. The primary amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of colors.

Diazo Component	Coupling Component	Resulting Dye Color	Yield (%)	λ_{max} (nm)
4-Amino-3-nitrobenzaldehyde	1-Naphthol	Light Orange	Good	Not Reported
4-Amino-3-nitrobenzaldehyde	2-Naphthol	Dark Red	Good	Not Reported
4-Amino-3-nitrobenzaldehyde	Resorcinol	Not Reported	Good	Not Reported
4-Amino-3-nitrobenzaldehyde	Phloroglucinol	Not Reported	Good	Not Reported
4-Amino-3-nitrobenzaldehyde	Phenol	Not Reported	Good	Not Reported

Data on specific yields and absorption maxima for azo dyes derived directly from **4-Amino-3-nitrobenzaldehyde** is limited in the reviewed literature. The table reflects general outcomes from studies on related compounds.[\[1\]](#)[\[2\]](#)

This protocol outlines the general procedure for the synthesis of azo dyes using **4-Amino-3-nitrobenzaldehyde** as the diazo component.

Materials:

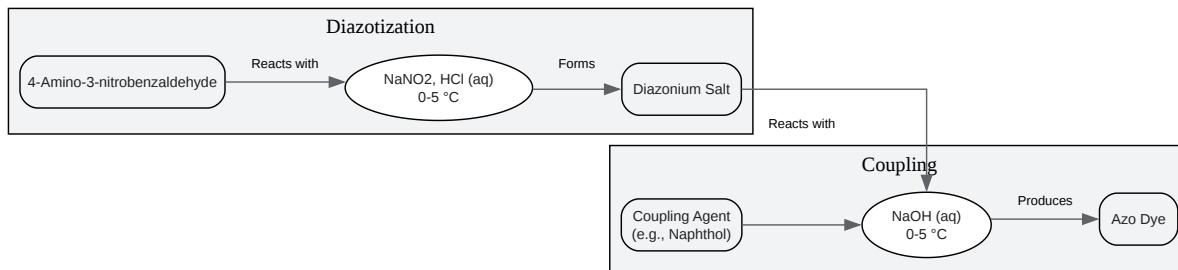
- **4-Amino-3-nitrobenzaldehyde**
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Coupling agent (e.g., 1-naphthol, 2-naphthol, resorcinol)

- Sodium hydroxide (NaOH)
- Ice
- Distilled water

Procedure:

- **Diazotization:**
 - Dissolve a specific molar equivalent of **4-Amino-3-nitrobenzaldehyde** in dilute hydrochloric acid.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C.
 - Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.
- **Coupling Reaction:**
 - Dissolve the coupling agent in a dilute aqueous solution of sodium hydroxide.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
 - Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture should be maintained in the alkaline range.
- **Isolation and Purification:**
 - The precipitated azo dye is collected by vacuum filtration.

- Wash the solid product with cold distilled water until the filtrate is neutral.
- Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.[2]



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General workflow for the synthesis of azo dyes.

Schiff Bases with Biological Activity

The aldehyde functional group of **4-Amino-3-nitrobenzaldehyde** readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives have garnered significant interest due to their potential anticancer and antimicrobial activities.

Anticancer Activity

Schiff Base Derivative	Cell Line	Assay	Incubation Time	IC ₅₀ (µg/mL)
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid	TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts)	MTT	72 h	446.68
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid	NHGF (Normal Human Gingival Fibroblasts)	MTT	72 h	977.24

Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde, a closely related compound. Specific IC₅₀ values for Schiff bases of **4-Amino-3-nitrobenzaldehyde** were not available in the reviewed literature.[3][4][5]

Antimicrobial Activity

Schiff Base Derivative (from 4-nitrobenzaldehyde)	Microorganism	MIC (µg/mL)
PC3	Escherichia coli	250
PC3	Staphylococcus aureus	62.5

Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde. Specific MIC values for Schiff bases of **4-Amino-3-nitrobenzaldehyde** were not available in the reviewed literature.[6][7]

This protocol describes the synthesis of a Schiff base from an aromatic aldehyde and an amine, which can be adapted for **4-Amino-3-nitrobenzaldehyde**.

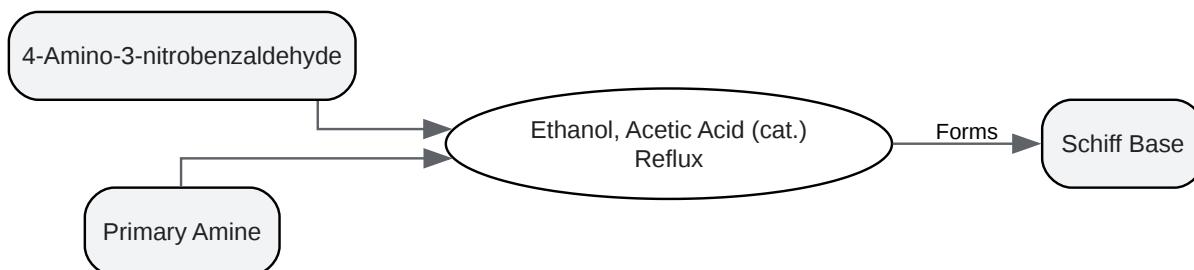
Materials:

- **4-Amino-3-nitrobenzaldehyde**
- A primary amine (e.g., 2-aminobenzenethiol)

- Ethanol (absolute)
- Glacial acetic acid (catalyst)

Procedure:

- Reaction Setup:
 - Dissolve 1 molar equivalent of **4-Amino-3-nitrobenzaldehyde** in hot absolute ethanol in a round-bottom flask.
 - In a separate flask, dissolve 1 molar equivalent of the primary amine in hot absolute ethanol.
- Condensation Reaction:
 - Add the hot ethanolic solution of the primary amine to the stirred solution of **4-Amino-3-nitrobenzaldehyde**.
 - Add a few drops of glacial acetic acid to catalyze the reaction.
 - Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Isolation and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
 - Wash the crude product with cold ethanol to remove any unreacted starting materials.
 - The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]



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General workflow for Schiff base synthesis.

This protocol provides a detailed methodology for assessing the cytotoxic activity of synthesized compounds using the MTT assay.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Synthesized Schiff base derivative
- Cancer cell line (e.g., TSCCF) and normal cell line (e.g., NHGF)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cell Seeding:

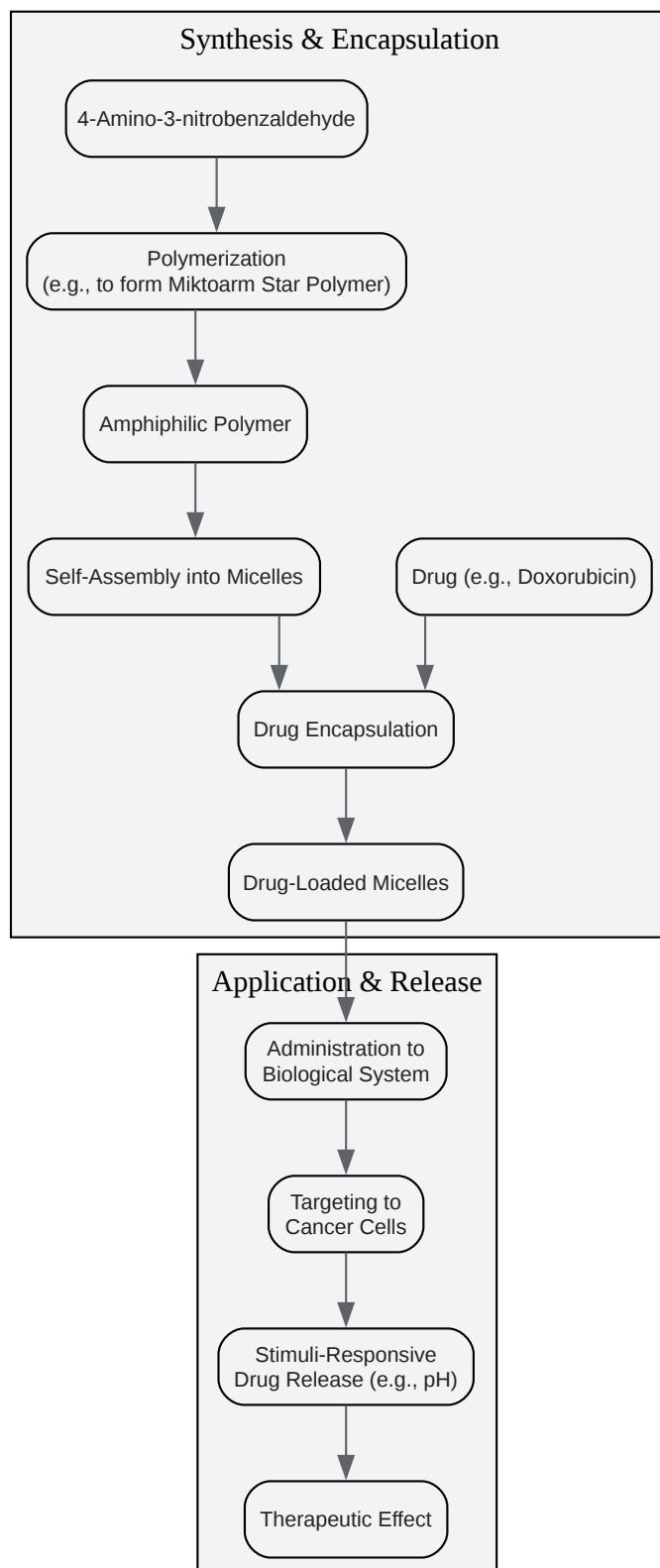
- Culture the cells to be tested in appropriate flasks until they reach about 80% confluence.
- Trypsinize the cells, centrifuge, and resuspend them in fresh culture medium.
- Seed the cells into 96-well plates at a density of approximately 1×10^4 cells/well in 100 μL of medium.
- Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- Compound Treatment:
 - Prepare a stock solution of the Schiff base derivative in DMSO.
 - Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
 - Remove the medium from the wells and add 100 μL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
 - Incubate the plates for the desired exposure time (e.g., 72 hours) at 37 °C and 5% CO₂.
- MTT Addition and Incubation:
 - After the incubation period, add 10-20 μL of the MTT stock solution to each well.
 - Incubate the plates for an additional 3-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium containing MTT from each well.
 - Add 100-150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plates for about 15 minutes to ensure complete dissolution.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the untreated control.
 - Plot the percentage of cell viability against the compound concentration to determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Drug Delivery Systems

4-Amino-3-nitrobenzaldehyde can be incorporated into polymeric structures, such as miktoarm star polymers, which are being explored for their potential in drug delivery systems. [13][14][15][16] These polymers can self-assemble into micelles that encapsulate therapeutic agents like doxorubicin, offering possibilities for controlled and targeted drug release.[17][18][19][20][21][22]

While a specific protocol for the synthesis of a drug delivery system using **4-Amino-3-nitrobenzaldehyde** was not detailed in the reviewed literature, the following diagram illustrates a conceptual workflow for the development and application of such a system.



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Conceptual workflow for a drug delivery system.

Conclusion

4-Amino-3-nitrobenzaldehyde is a highly valuable and versatile building block in organic synthesis with significant applications in the fields of materials science and medicinal chemistry. Its ability to be transformed into a wide array of derivatives, including vibrant azo dyes and biologically active Schiff bases, underscores its importance. The potential for incorporating this molecule into complex polymeric structures for advanced drug delivery systems further highlights its promise for future innovations. This technical guide has provided a comprehensive overview of the key literature, presenting available quantitative data and detailed experimental protocols to serve as a foundational resource for researchers. Further investigation into the synthesis and biological evaluation of a broader range of derivatives will undoubtedly unlock new applications and advancements in various scientific disciplines.

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